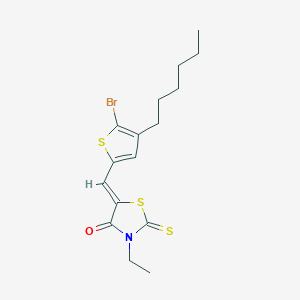
5-((5-Bromo-4-hexylthiophen-2-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((5-Bromo-4-hexylthiophen-2-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one is a synthetic organic compound characterized by its unique structure, which includes a brominated thiophene ring and a thioxothiazolidinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((5-Bromo-4-hexylthiophen-2-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one typically involves a multi-step process:
Bromination of Thiophene: The starting material, 4-hexylthiophene, undergoes bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to yield 5-bromo-4-hexylthiophene.
Formation of Thioxothiazolidinone: The brominated thiophene is then reacted with ethyl isothiocyanate and a base such as sodium ethoxide to form the thioxothiazolidinone ring.
Aldol Condensation: Finally, the compound is synthesized through an aldol condensation reaction between the brominated thiophene derivative and 3-ethyl-2-thioxothiazolidin-4-one in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The thioxothiazolidinone moiety can participate in redox reactions, potentially altering the electronic properties of the compound.
Condensation Reactions: The compound can undergo further condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substituted Thiophenes: Resulting from nucleophilic substitution.
Oxidized or Reduced Derivatives: Depending on the redox conditions applied.
Condensation Products: Formed through reactions with carbonyl compounds.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, 5-((5-Bromo-4-hexylthiophen-2-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structural features suggest it could interact with various biological targets, making it useful in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Industry
In the field of materials science, this compound is investigated for its electronic properties. It could be used in the development of organic semiconductors, photovoltaic cells, and other electronic devices due to its ability to conduct electricity and its stability under various conditions.
Mecanismo De Acción
The mechanism by which 5-((5-Bromo-4-hexylthiophen-2-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one exerts its effects depends on its application:
Biological Mechanisms: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. The brominated thiophene ring and thioxothiazolidinone moiety could facilitate binding to active sites or allosteric sites on proteins.
Electronic Mechanisms: In electronic applications, the compound’s conjugated system allows for the delocalization of electrons, contributing to its conductivity and making it suitable for use in electronic devices.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-4-hexylthiophene: A precursor in the synthesis of the target compound, sharing the brominated thiophene structure.
3-Ethyl-2-thioxothiazolidin-4-one: Another precursor, contributing the thioxothiazolidinone moiety.
Other Brominated Thiophenes: Compounds like 5-bromo-2-thiophenecarboxaldehyde, which share the brominated thiophene core but differ in functional groups.
Uniqueness
5-((5-Bromo-4-hexylthiophen-2-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one is unique due to the combination of its brominated thiophene ring and thioxothiazolidinone moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and mechanisms of action
Propiedades
Fórmula molecular |
C16H20BrNOS3 |
|---|---|
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
(5Z)-5-[(5-bromo-4-hexylthiophen-2-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H20BrNOS3/c1-3-5-6-7-8-11-9-12(21-14(11)17)10-13-15(19)18(4-2)16(20)22-13/h9-10H,3-8H2,1-2H3/b13-10- |
Clave InChI |
YZLAFNSQLZMHSB-RAXLEYEMSA-N |
SMILES isomérico |
CCCCCCC1=C(SC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC)Br |
SMILES canónico |
CCCCCCC1=C(SC(=C1)C=C2C(=O)N(C(=S)S2)CC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


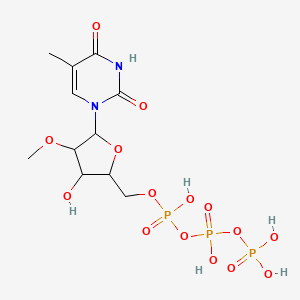
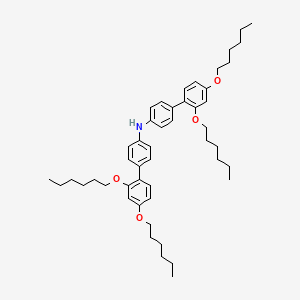
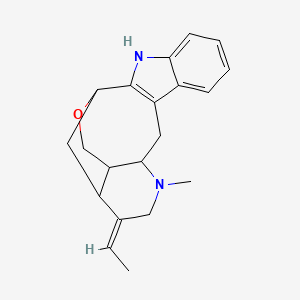

![5-[[1-[[1-Amino-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[4-carboxy-2-[[2-[[2-[[2-[[1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]-5-oxopentanoic acid](/img/structure/B12105129.png)
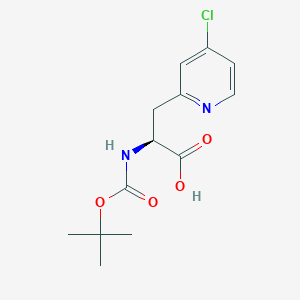
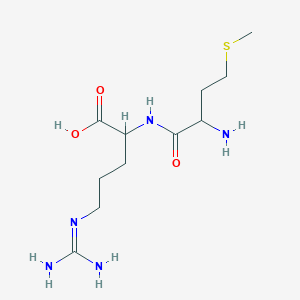
![2-[[9-Propan-2-yl-6-[(3-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol](/img/structure/B12105150.png)

![(5E)-2-mercapto-5-[(6-methylpyridin-2-yl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B12105159.png)

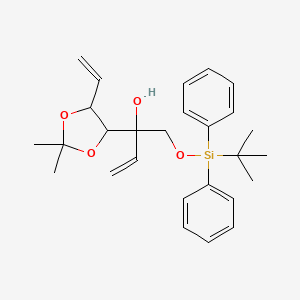

![[2-(10,13-Dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12105180.png)
